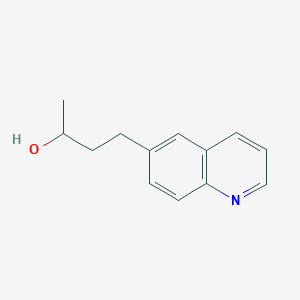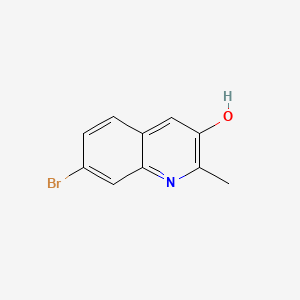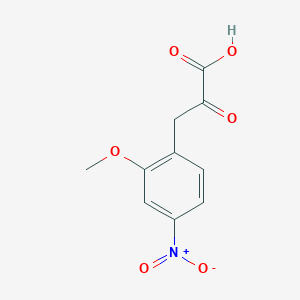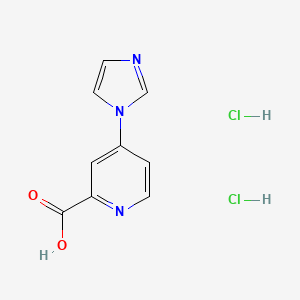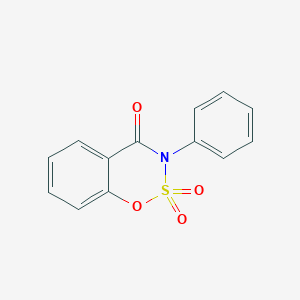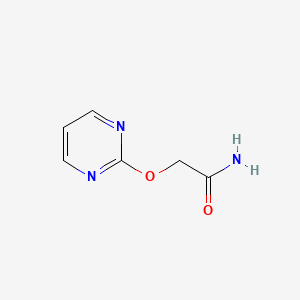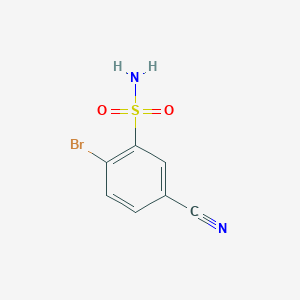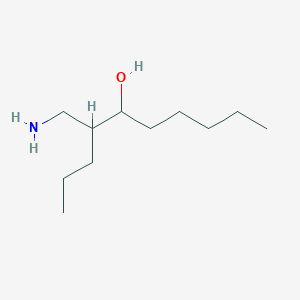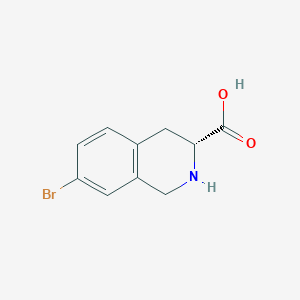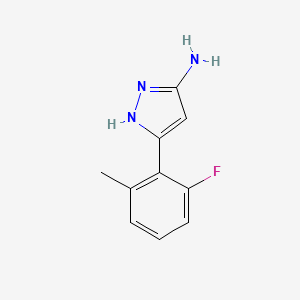amine dihydrochloride](/img/structure/B13580223.png)
[(5-Bromopyridin-2-yl)methyl](methyl)amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromopyridin-2-yl)methylamine dihydrochloride is a chemical compound with the molecular formula C7H11BrCl2N2 and a molecular weight of 274.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-2-yl)methylamine dihydrochloride typically involves the bromination of pyridine derivatives followed by methylation and subsequent conversion to the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and methylation processes, followed by purification steps to obtain the dihydrochloride salt. These methods are designed to ensure high efficiency and cost-effectiveness while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromopyridin-2-yl)methylamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Aplicaciones Científicas De Investigación
(5-Bromopyridin-2-yl)methylamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create various functionalized pyridine derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (5-Bromopyridin-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
(5-Bromopyridin-2-yl)methylamine dihydrochloride can be compared with other similar compounds, such as:
2-Amino-5-bromopyridine: Another brominated pyridine derivative with different functional groups and reactivity.
5-Bromopyridine-2-thiol: A compound with a thiol group instead of an amine, leading to different chemical properties and applications.
Methyl 5-bromopyridine-3-carboxylate: A methyl ester derivative with distinct reactivity and uses in organic synthesis.
Propiedades
Fórmula molecular |
C7H11BrCl2N2 |
|---|---|
Peso molecular |
273.98 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-2-yl)-N-methylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-9-5-7-3-2-6(8)4-10-7;;/h2-4,9H,5H2,1H3;2*1H |
Clave InChI |
LSYTUUHQPNLISR-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=NC=C(C=C1)Br.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


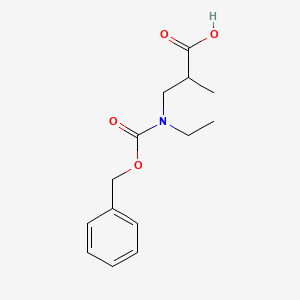
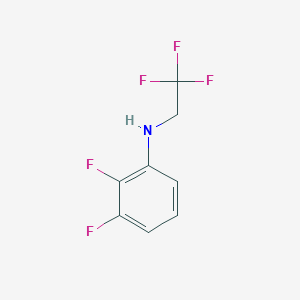
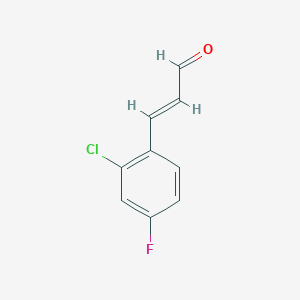
![6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B13580153.png)
